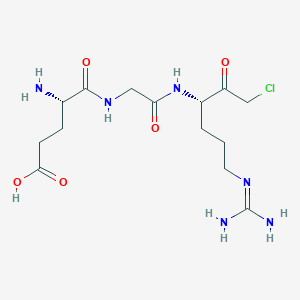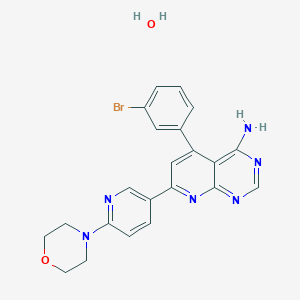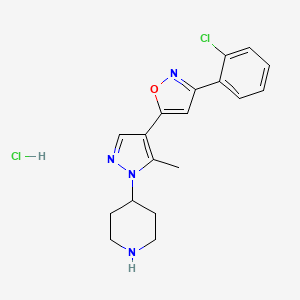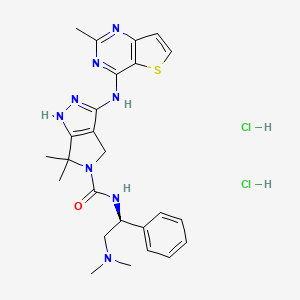
H-Glu-Gly-Arg-chloromethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glu-Gly-Arg-chloromethylketone is a tripeptide composed of L-glutamic acid, glycine and L-arginine joined in sequence by peptide linkages and in which the carboxy terminus is substituted by a chloroacetyl group. It is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and factor Xa. It has a role as an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a tripeptide and an organochlorine compound. It derives from a L-glutamic acid, a glycine and a L-arginine.
科学的研究の応用
Affinity Labeling of Factor Xa
H-Glu-Gly-Arg-chloromethylketone, as part of the arginine chloromethyl ketones group, has been studied for its ability to selectively label factor Xa. This application is notable in the context of blood coagulation, particularly the prothrombin to thrombin conversion. Studies have shown that certain derivatives, like DNS-Glu-Gly-ArgCH2C1, effectively inactivate factor Xa, providing insights into the mechanisms of blood clotting and potential therapeutic interventions (Kettner & Shaw, 1981).
Analysis of Histone Structures
Research into the amino acid sequences of histones, such as those from the sea urchin Parechinus angulosus, has incorporated the study of this compound-related sequences. Understanding these sequences contributes to our knowledge of DNA packaging and gene regulation (Strickland et al., 1978).
Interaction with Urokinase
The reactivity of this compound with urokinase, a significant enzyme in the fibrinolysis system, has been studied. This research is vital in understanding the regulation of urokinase activity, which plays a role in processes like wound healing and cancer metastasis (Kettner & Shaw, 1979).
Development of Novel Fluorogenic Substrates
In the field of analytical biochemistry, this compound has been part of the development of novel fluorogenic substrates for enzymes like blood coagulation factor XIII. These studies are crucial for designing more efficient diagnostic tools and therapeutic strategies (Hardes et al., 2013).
特性
分子式 |
C14H25ClN6O5.2HCl |
|---|---|
分子量 |
465.76 |
IUPAC名 |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1 |
SMILES |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
同義語 |
(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)



![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)